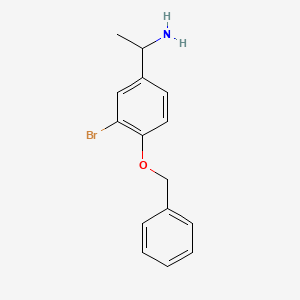

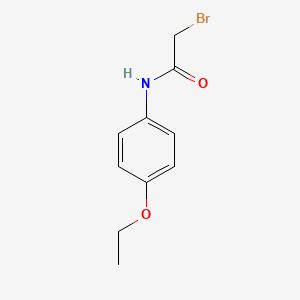

![molecular formula C13H8ClNO3S B1364440 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde CAS No. 42191-01-5](/img/structure/B1364440.png)

2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

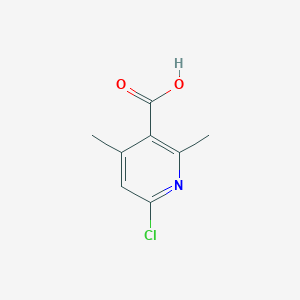

“2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde” is an organic compound with a molecular weight of 293.73 . It is also known as CNB or 4’-Chloro-2-nitrobiphenyl-4-carbaldehyde. It has attracted attention due to its unique properties and potential applications in various fields of research and industry.

Synthesis Analysis

While specific synthesis methods for “2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde” were not found, similar compounds have been synthesized and studied. For instance, 2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(phenyl)ethanone and its derivatives were synthesized, purified by flash chromatography, and characterized by spectral and elemental analysis .

Molecular Structure Analysis

The InChI code for “2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde” is 1S/C13H8ClNO3S/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-8H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

Its IUPAC name is 2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzaldehyde .

Aplicaciones Científicas De Investigación

Applications in Material Science

- High Refractive Index Polyimides: 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde derivatives are used in synthesizing transparent aromatic polyimides with high refractive indices, small birefringences, and good thermomechanical stabilities, ideal for optical and electronic materials (Tapaswi et al., 2015).

Applications in Organic Chemistry

- Chemiluminescent Compounds: This compound can be used in synthesizing sulfanyl-substituted bicyclic dioxetanes, which show chemiluminescence upon decomposition, suggesting applications in bioanalytical methods (Watanabe et al., 2010).

- Intermolecular Interaction Studies: Derivatives of this compound are useful in studying the effects of different substituent groups on supramolecular motifs, contributing to a deeper understanding of crystal diversity (Jacob et al., 2011).

Applications in Pharmaceutical Research

- Antidiabetic Agent Synthesis: 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde derivatives have been synthesized and shown potential as antidiabetic agents in molecular docking and dynamic simulation studies, revealing interactions with enzymes related to diabetes (Thakral et al., 2020).

- Cancer Cell Studies: Derivatives of this compound have been synthesized and evaluated for pro-apoptotic effects on cancer cells, suggesting potential applications in cancer therapy (Cumaoğlu et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-chlorophenyl)sulfanyl-5-nitrobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO3S/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVVNZBSLUREFJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393266 |

Source

|

| Record name | 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzenecarbaldehyde | |

CAS RN |

42191-01-5 |

Source

|

| Record name | 2-[(4-Chlorophenyl)sulfanyl]-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

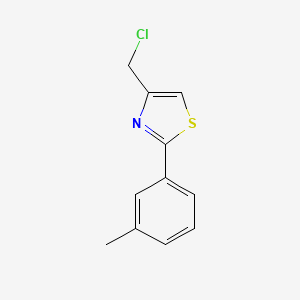

![2-[(2-{4-[(Cyclopropylcarbonyl)amino]benzoyl}hydrazino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1364364.png)

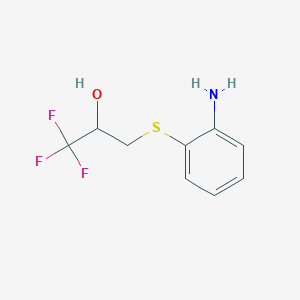

![Methyl 2-(benzoylamino)-3-{[(2,6-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B1364374.png)

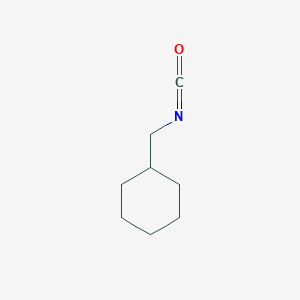

![3-(3,4-Dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B1364378.png)

![2,4-dichloro-N-[(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino]aniline](/img/structure/B1364406.png)